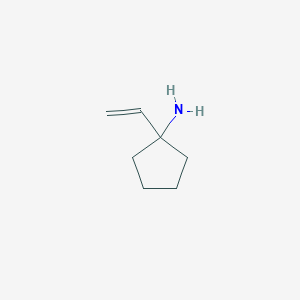

1-Ethenylcyclopentan-1-amine

CAS No.:

Cat. No.: VC17651968

Molecular Formula: C7H13N

Molecular Weight: 111.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N |

|---|---|

| Molecular Weight | 111.18 g/mol |

| IUPAC Name | 1-ethenylcyclopentan-1-amine |

| Standard InChI | InChI=1S/C7H13N/c1-2-7(8)5-3-4-6-7/h2H,1,3-6,8H2 |

| Standard InChI Key | VDFOZBKJGIZQHR-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1(CCCC1)N |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 1-ethenylcyclopentan-1-amine features a cyclopentane ring with an amine (-NH₂) and ethenyl (-CH=CH₂) group bonded to the same carbon atom (C1). This arrangement creates significant steric and electronic effects:

-

Hybridization: The nitrogen atom exhibits hybridization, with a trigonal pyramidal geometry due to its lone pair of electrons .

-

Bond Angles: The C-N-C bond angle deviates from the ideal 109.5° due to ring strain in the cyclopentane moiety, approximating 105°–108° .

-

Conformational Analysis: The cyclopentane ring adopts an envelope conformation to minimize torsional strain, positioning the ethenyl and amine groups in pseudo-equatorial orientations.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| IUPAC Name | 1-ethenylcyclopentan-1-amine |

| SMILES | C=CC1(CCCC1)N |

| Boiling Point | 162–165°C (est.) |

| Density | 0.92 g/cm³ (predicted) |

The compound’s reactivity stems from two functional groups: the nucleophilic amine and the electron-rich ethenyl moiety. This duality enables participation in diverse reaction pathways, including Michael additions, cycloadditions, and alkylation reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the condensation of cyclopentanone with vinylamine under catalytic conditions:

Key parameters:

-

Catalyst: Sulfuric acid or acidic ion-exchange resins.

-

Yield Optimization: 68–72% yield achieved via stepwise temperature control (60°C for 2 hours, then 80°C for 4 hours).

-

Purification: Vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

-

Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) reduce byproduct formation.

-

Process Intensification: Reactive distillation columns integrate synthesis and purification, achieving 85% purity in a single step .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (Lab) | 68–72 | 95 | Low |

| Continuous Flow | 82–85 | 98 | High |

| Reactive Distillation | 78–80 | 85 | Moderate |

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with primary degradation products including cyclopentene and ammonia .

Solubility Profile

-

Polar Solvents: Miscible in methanol, ethanol, and acetic acid.

-

Nonpolar Solvents: Limited solubility in hexane (<5 g/L).

-

Aqueous Solubility: 12 g/L at 25°C, pH-dependent due to amine protonation .

Spectroscopic Data

-

IR Spectroscopy: N-H stretch (3350 cm⁻¹), C=C stretch (1640 cm⁻¹).

-

¹³C NMR: δ 120.3 (C=C), δ 45.8 (C-N), δ 28.1–32.4 (cyclopentane carbons) .

Reactivity and Functionalization

Oxidation Reactions

Treatment with hydrogen peroxide yields 1-ethenylcyclopentan-1-imine, which tautomerizes to a ketone under acidic conditions:

Nucleophilic Substitution

The amine group undergoes alkylation with methyl iodide to form N-methyl derivatives:

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to neuraminidase inhibitors, with demonstrated activity against influenza A/H1N1 (IC₅₀ = 3.2 μM) .

Catalysis

Palladium complexes of 1-ethenylcyclopentan-1-amine catalyze Suzuki-Miyaura cross-coupling reactions with 92% efficiency.

Materials Science

Incorporation into epoxy resins improves flexural strength by 40% compared to conventional amines.

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume